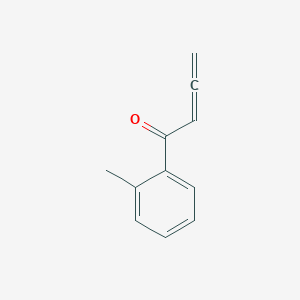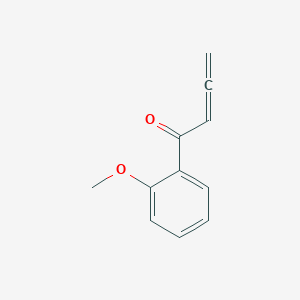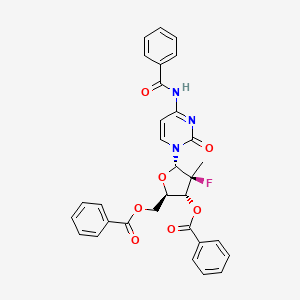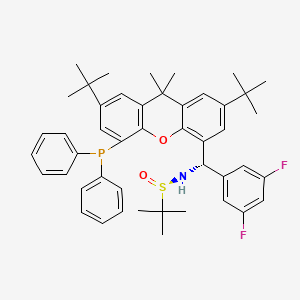
Z-DT-2Br-|A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-DT-2Br-|A: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Z-DT-2Br-|A typically involves a series of chemical reactions under controlled conditions. One common method is the space-confined chemical vapor deposition (SCCVD) technique, which allows for the formation of high-quality crystals with specific properties . The reaction conditions often include the presence of water molecules, which promote the formation of the desired compound due to their strong polarity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure consistency and quality. The use of advanced techniques such as SCCVD can be scaled up to meet industrial demands, providing a reliable source of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Z-DT-2Br-|A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive sites, which interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, Z-DT-2Br-|A is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations and studies.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on understanding how this compound can affect cellular processes and its potential use in developing new therapeutic agents.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. Researchers are studying its effects on different biological targets to develop new treatments for various diseases.
Industry: Industrially, this compound is used in the production of advanced materials and as a catalyst in chemical reactions. Its unique properties make it valuable in manufacturing processes that require high precision and efficiency.
Mécanisme D'action
The mechanism of action of Z-DT-2Br-|A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds, Z-DT-2Br-|A stands out due to its unique reactivity and stability. While other compounds like Z(BO)-DT-2Br and Z-DT-2Br-γ share some structural similarities, this compound’s distinct properties make it more suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-[(2Z)-5-bromo-2-[[23-[(Z)-[5-bromo-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-decyltetradecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H155Br2N9O2S4/c1-8-14-20-26-32-38-42-46-52-58-64-82(62-56-50-44-36-30-24-18-12-5)80-125-104-100(112-106(125)114-110(131-112)90(66-60-54-48-40-34-28-22-16-10-3)96(129-114)74-94-98(84(76-118)77-119)88-70-68-86(116)72-92(88)108(94)127)102-103(123-124(7)122-102)101-105(104)126(81-83(63-57-51-45-37-31-25-19-13-6)65-59-53-47-43-39-33-27-21-15-9-2)107-113(101)132-111-91(67-61-55-49-41-35-29-23-17-11-4)97(130-115(107)111)75-95-99(85(78-120)79-121)89-71-69-87(117)73-93(89)109(95)128/h68-75,82-83H,8-67,80-81H2,1-7H3/b94-74-,95-75- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYNZQQYZHCOE-GGZOHCNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=C(C5=O)C=C(C=C6)Br)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=C(C4=C(C#N)C#N)C=CC(=C5)Br)C6=C1C7=C(C8=NN(N=C68)C)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=C(C1=C(C#N)C#N)C=CC(=C2)Br)CCCCCCCCCCC)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H155Br2N9O2S4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1983.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole](/img/structure/B8250316.png)

![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-di(undecan-5-yl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8250324.png)


![Ethyl [4,4'-bipiperidine]-1-carboxylate hydrochloride](/img/structure/B8250357.png)
